molecular formula C11H14N2O4 B8736452 N-(4-Methoxy-3-nitrophenethyl)acetamide CAS No. 212828-83-6

N-(4-Methoxy-3-nitrophenethyl)acetamide

Cat. No. B8736452
CAS RN: 212828-83-6
M. Wt: 238.24 g/mol
InChI Key: FJIBKEWCYAZCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Methoxy-3-nitrophenethyl)acetamide” is a chemical compound with the molecular formula C9H10N2O4 . It belongs to the class of 4-alkoxyacetanilides (4-AAs) . The IUPAC Standard InChIKey for this compound is MYIUWCZXTNZSMN-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “N-(4-Methoxy-3-nitrophenethyl)acetamide” includes a methoxy group and acetamide groups that are nearly coplanar with the phenyl ring . The nitro group is twisted out of this plane by about 30° .


Physical And Chemical Properties Analysis

“N-(4-Methoxy-3-nitrophenethyl)acetamide” has a molecular weight of 210.1867 . Its physical properties such as melting point, boiling point, and density are 144-145 °C, 424.1±35.0 °C (Predicted), and 1.327±0.06 g/cm3 (Predicted) respectively .

properties

CAS RN

212828-83-6

Product Name

N-(4-Methoxy-3-nitrophenethyl)acetamide

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C11H14N2O4/c1-8(14)12-6-5-9-3-4-11(17-2)10(7-9)13(15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14)

InChI Key

FJIBKEWCYAZCLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 70 g of N-[2-(4-methoxyphenyl)ethyl]acetamide in 330 mL of acetic acid was introduced slowly into 350 mL of 70% nitric acid so that the temperature was between 30-35° C. The addition process took 1 hour. The mixture was stirred at 30-35° C. for additional 40 minutes and was then poured into 1500 mL of ice water. The resulting slurry was extracted with chloroform (2×400 mL). The organic phase was extracted with a saturated aqueous solution of NaHCO3 (2×400 mL) and then with water (2×400 mL). The solvent was then removed by rotary evaporation to produce 65 g of N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide, which was further purified by recrystallization from ethyl acetate to yield 48 g (55.6% yield) of yellow crystals. 1HNMR (DMSO-d6) spectrum was consistent with the desired product.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two

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